2-Bromo-3-fluoroisonicotinaldehyde hydrate
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Overview
Description
2-Bromo-3-fluoroisonicotinaldehyde hydrate is a chemical compound that has garnered attention in various fields of research, including medical, environmental, and industrial applications. It is a derivative of isonicotinic acid and is known for its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoroisonicotinaldehyde hydrate typically involves the bromination and fluorination of isonicotinic acid derivatives. The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-fluoroisonicotinaldehyde hydrate undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide and palladium catalysts are often used.
Major Products:
Oxidation: 2-Bromo-3-fluoroisonicotinic acid.
Reduction: 2-Bromo-3-fluoroisonicotinalcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Bromo-3-fluoroisonicotinaldehyde hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoroisonicotinaldehyde hydrate involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various chemical reactions. The bromine and fluorine atoms, as well as the aldehyde group, play crucial roles in its reactivity and biological activity .
Comparison with Similar Compounds
Properties
IUPAC Name |
2-bromo-3-fluoropyridine-4-carbaldehyde;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO.H2O/c7-6-5(8)4(3-10)1-2-9-6;/h1-3H;1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYISHJPSPNVIGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C=O)F)Br.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716709 |
Source
|
Record name | 2-Bromo-3-fluoropyridine-4-carbaldehyde--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227572-94-2 |
Source
|
Record name | 2-Bromo-3-fluoropyridine-4-carbaldehyde--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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